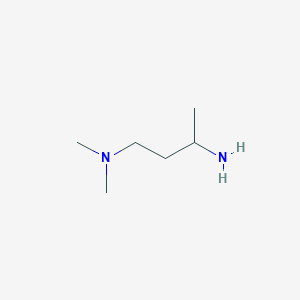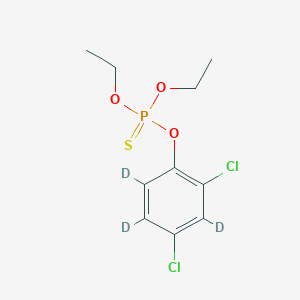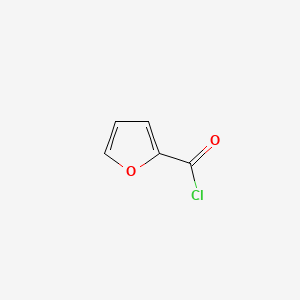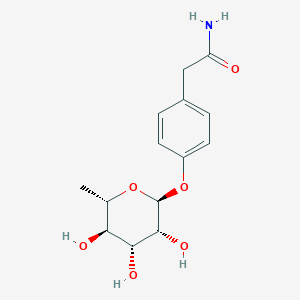
(3-Aminobutyl)dimethylamine
Vue d'ensemble
Description
“(3-Aminobutyl)dimethylamine” is a chemical compound with the CAS Number: 13022-87-2 . It has a linear formula of C6H16N2 .
Molecular Structure Analysis
The molecular structure of “(3-Aminobutyl)dimethylamine” includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 25 bonds. There are 8 non-H bonds, 4 rotatable bonds, 2 primary amines (aliphatic), and 1 tertiary amine (aliphatic) . The molecular formula is C6H16N2 .Physical And Chemical Properties Analysis
“(3-Aminobutyl)dimethylamine” is a liquid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, density, etc., were not found in the sources I accessed.Applications De Recherche Scientifique
Synthesis of Other Compounds
“(3-Aminobutyl)dimethylamine” can be used as a building block in the synthesis of other complex organic compounds . Its structure allows it to react with various other compounds to form new bonds and create new molecules.
Amination
Amines like “(3-Aminobutyl)dimethylamine” can be used in amination reactions . These reactions involve the replacement of a functional group in a molecule with an amine group.
Formylation
“(3-Aminobutyl)dimethylamine” can be used in formylation reactions . In these reactions, a formyl group is introduced into a molecule.
Single Carbon Source
“(3-Aminobutyl)dimethylamine” can act as a single carbon source in certain reactions . This means it can provide carbon atoms for the synthesis of other compounds.
Methylene Group Provider
“(3-Aminobutyl)dimethylamine” can be used to introduce a methylene group into a molecule . This can be useful in the synthesis of various organic compounds.
Cyanation
“(3-Aminobutyl)dimethylamine” can be used in cyanation reactions . These reactions involve the introduction of a cyanide group into a molecule.
Safety and Hazards
“(3-Aminobutyl)dimethylamine” is classified as a dangerous substance. It is extremely flammable and contains gas under pressure, which may explode if heated. It causes skin irritation and serious eye damage. It is harmful if inhaled and may cause respiratory irritation. It is also harmful to aquatic life with long-lasting effects .
Mécanisme D'action
Mode of Action
For instance, primary amines can add to aldehydes and ketones to yield imines . Secondary amines can add similarly to yield enamines . These reactions are typical examples of nucleophilic addition reactions in which water is eliminated from the initially formed tetrahedral intermediate and a new C═Nu double bond is formed .
Biochemical Pathways
They can contribute to central carbon metabolism pathways, including glutaminolysis, the TCA cycle, and the pentose phosphate pathway .
Action Environment
The action of (3-Aminobutyl)dimethylamine can be influenced by various environmental factors. For instance, the compound is classified as a flammable liquid and can cause severe skin burns and eye damage . Therefore, it should be handled in a well-ventilated place, away from heat, hot surfaces, sparks, open flames, and other ignition sources . It is also recommended to use personal protective equipment when handling this compound .
Propriétés
IUPAC Name |
1-N,1-N-dimethylbutane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-6(7)4-5-8(2)3/h6H,4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBCIULBTBLLOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13022-87-2 | |
| Record name | (3-aminobutyl)dimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 2-methylbenzo[d]oxazole-4-carboxylate](/img/structure/B3418728.png)









